5-Benzyl-2-furaldehyde

概要

説明

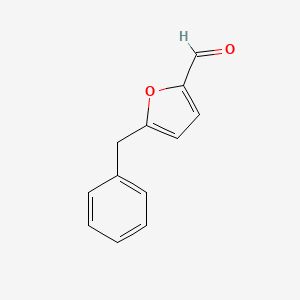

5-Benzyl-2-furaldehyde is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a benzyl group at the 5-position and an aldehyde group at the 2-position

準備方法

Synthetic Routes and Reaction Conditions: 5-Benzyl-2-furaldehyde can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of benzyl is coupled with a furan aldehyde under palladium catalysis . The reaction typically requires a base such as potassium carbonate and is conducted in an organic solvent like tetrahydrofuran at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of furfural derivatives. This process utilizes a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired transformation .

化学反応の分析

Types of Reactions: 5-Benzyl-2-furaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carbox

生物活性

5-Benzyl-2-furaldehyde, a derivative of furaldehyde, has garnered attention for its diverse biological activities. This compound is structurally characterized by a furan ring with a benzyl substituent, which contributes to its pharmacological properties. Research has indicated that this compound exhibits various biological activities, including antimicrobial, antitumor, and antioxidant effects. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a furan ring with a benzyl group at the 5-position, influencing its reactivity and biological interactions.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that it exhibits activity against both gram-positive and gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of enzymatic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antitumor Activity

Research has indicated that this compound possesses antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through the activation of caspases and modulation of cell cycle regulators.

Case Study: Breast Cancer Cells

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

- Cell Viability Reduction : A reduction in cell viability by approximately 60% at a concentration of 50 µM after 48 hours.

- Apoptosis Induction : Increased levels of cleaved caspase-3 and PARP, indicating activation of apoptotic pathways.

Antioxidant Activity

The antioxidant activity of this compound has been evaluated using various assays, including DPPH radical scavenging and ABTS assays. The compound exhibits strong radical scavenging ability, which is beneficial in preventing oxidative stress-related diseases.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

The biological activities of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell death.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.

- Antioxidative Properties : Scavenging free radicals and enhancing endogenous antioxidant defenses.

特性

IUPAC Name |

5-benzylfuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-9-12-7-6-11(14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMMSXOPWRZIOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(O2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00497370 | |

| Record name | 5-Benzylfuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52341-98-7 | |

| Record name | 5-Benzylfuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。